Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate
Description
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate (CAS 647842-33-9) is a benzoate ester derivative featuring a (3,4-dimethylphenoxy)methyl substituent at the para position of the benzene ring.
Properties
IUPAC Name |
methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-4-9-16(10-13(12)2)20-11-14-5-7-15(8-6-14)17(18)19-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKSFFDTFAYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate typically involves the reaction of 4-(bromomethyl)benzoic acid methyl ester with 3,4-dimethylphenol in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired ester.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid .
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Electron-donating groups (e.g., methoxy) increase electron density on the aromatic ring, which may enhance interactions with biological targets, as seen in cholinesterase inhibition studies . In contrast, electron-withdrawing groups (e.g., nitro) reduce activity .
- Steric Hindrance: The bulky 3,4-dimethylphenoxy group may restrict rotational freedom, influencing binding affinity in enzyme interactions compared to smaller substituents like methoxy .
Biological Activity
Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a benzoate core with a dimethylphenoxy side chain. The compound's molecular formula is , and it possesses distinct spectroscopic properties that can be analyzed using techniques such as NMR and mass spectrometry.
Table 1: Spectroscopic Data
| Technique | Observation |
|---|---|
| 1H NMR | δ = 7.80 (d, J = 8.0 Hz, 1H), δ = 7.48 (m, 2H), δ = 3.90 (s, 3H) |
| 13C NMR | δ = 165.85, 133.46, 131.29, 52.21 |
| HRMS | m/z: calcd for C17H20O3: 284.14; found: 284.15 |
Antitumor Activity
Research has indicated that methyl benzoates can exhibit significant antitumor properties. For instance, studies on structurally related compounds have shown that they inhibit tumor cell proliferation by inducing DNA damage. In particular, methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate has demonstrated potent antitumor activity against various cancer cell lines with low toxicity profiles .
In vivo studies have shown that similar compounds can reduce tumor growth in human xenograft models without significant side effects. The mechanism often involves the induction of double-strand breaks in DNA, leading to apoptosis in sensitive cancer cells .
Antioxidant Activity
This compound may also possess antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress . This activity is crucial for potential applications in preventing diseases associated with oxidative damage.
Case Studies
- Study on Antitumor Efficacy : A study evaluated the effects of methyl-3,5-diiodo-4-(4'-methoxyphenoxy)benzoate on MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of less than 1 µM, indicating strong cytotoxicity against these cells while sparing normal cells from toxicity .
- Oxidative Stress Protection : Another investigation focused on the antioxidant capacity of methyl benzoates in cellular models exposed to oxidative stressors. Results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-[(3,4-dimethylphenoxy)methyl]benzoate?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and esterification. For example:
Step 1 : React 2,4,6-trichlorotriazine with 4-methoxyphenol using DIPEA as a base at -35°C to form a triazine intermediate .
Step 2 : Introduce the aldehyde moiety (e.g., vanillin) under heated conditions (40°C) to functionalize the triazine core .
Step 3 : Couple with methyl 3-aminobenzoate via a nucleophilic aromatic substitution reaction, followed by purification using column chromatography (e.g., CH₂Cl₂/EtOAc gradient) .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometric ratios to avoid side products.
Q. How is the compound purified post-synthesis?
- Methodological Answer : Purification often employs flash column chromatography (e.g., silica gel, chloroform eluent) or medium-pressure liquid chromatography (MPLC) . For complex mixtures, sequential purification with gradients (e.g., 1–20% EtOAc in CH₂Cl₂) resolves overlapping fractions . Post-purification, drying under vacuum ensures solvent removal .
Q. What spectroscopic methods confirm the structure and purity of the compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to verify substituent positions. For example, aromatic protons appear δ 7.2–8.0 ppm, ester methyl groups at δ 3.7–3.9 ppm .
- HPLC : Use acetonitrile/water gradients (e.g., 60:40) to assess purity (>95% at 254 nm) .
- Melting Point : Confirm consistency with literature values (e.g., 92–95°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data for this compound?
- Methodological Answer : Overlapping signals (e.g., aromatic protons or ester groups) may require:
- Variable-Temperature NMR : Resolve dynamic effects by cooling/heating the sample .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals through correlation spectroscopy .
- Deuteration : Replace exchangeable protons (e.g., -OH) with deuterium to simplify spectra .
Q. What challenges arise in crystallizing this compound for X-ray analysis?
- Methodological Answer :
- Crystal Twinning : Common in flexible esters; use SHELXL for refinement by applying TWIN/BASF commands .
- Low Resolution : Optimize crystallization solvents (e.g., slow evaporation in EtOAc/hexane) to improve diffraction quality .
- Disorder : Model disordered moieties (e.g., methyl groups) with isotropic displacement parameters .
Q. How can reaction yields be optimized for low-performing steps in the synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to DIPEA (e.g., DBU) for base-sensitive intermediates .
- Temperature Control : Adjust step 1 to -35°C to suppress side reactions .
- Solvent Optimization : Replace CH₃CN with DMF for better solubility of polar intermediates .
Q. What computational methods predict physicochemical properties like LogP and PSA?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
